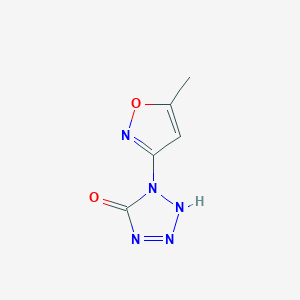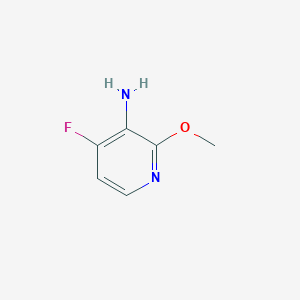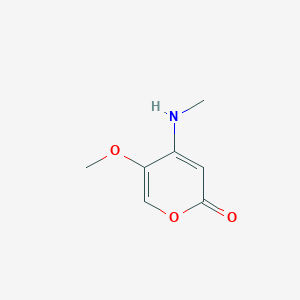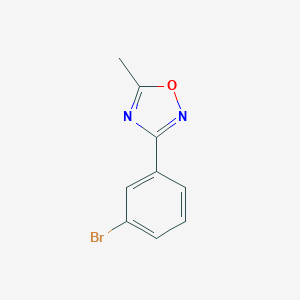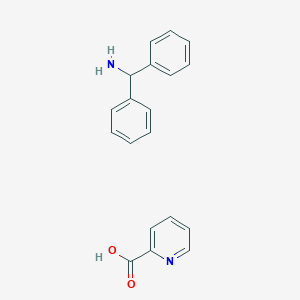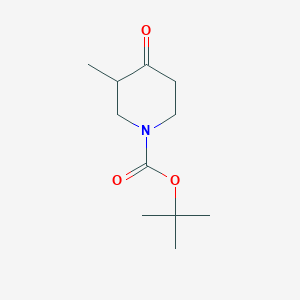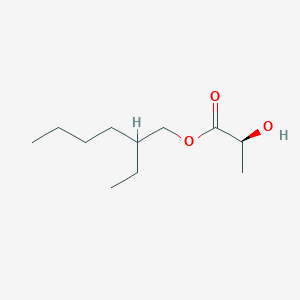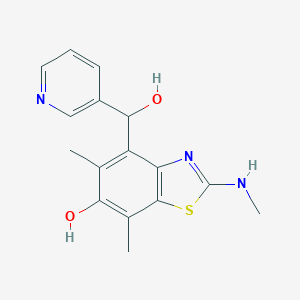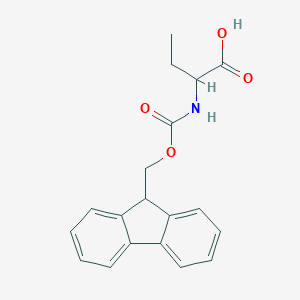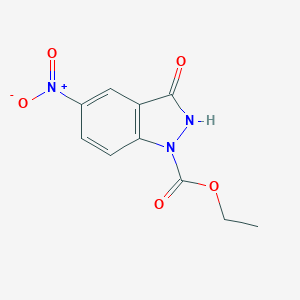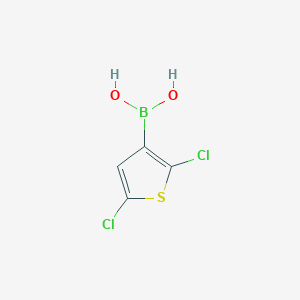
(2,5-Dichlorothiophen-3-YL)boronic acid
Overview
Description
Synthesis Analysis
The synthesis of heterocyclic boronic acids, including derivatives like (2,5-Dichlorothiophen-3-yl)boronic acid, typically involves halogen-metal exchange reactions followed by treatment with a boron source. For example, halopyridin-2-yl-boronic acids and esters are synthesized via regioselective halogen-metal exchange using n-butyllithium, followed by quenching with triisopropylborate starting from appropriate dihalopyridines (Bouillon et al., 2003). This method suggests a similar approach could be adapted for the synthesis of (2,5-Dichlorothiophen-3-yl)boronic acid.
Molecular Structure Analysis
Boronic acids are known for their ability to form reversible covalent bonds with diols and other Lewis bases, leading to the formation of boronate esters. The structure of boronic acid derivatives significantly influences their reactivity and binding properties. Studies on boronic acids have highlighted the importance of the boron atom's planar trigonal or tetrahedral configurations, depending on its state of association (Bull et al., 2013).
Chemical Reactions and Properties
(2,5-Dichlorothiophen-3-yl)boronic acid participates in Suzuki-Miyaura cross-coupling reactions, a pivotal method for constructing carbon-carbon bonds in organic synthesis. The presence of the boronic acid group enables the formation of C-C bonds with various organic halides under palladium catalysis. Tyrrell and Brookes (2003) discuss the synthetic utility and biological activities of heterocyclic boronic acids, underscoring their importance in organic synthesis through palladium(0) catalyzed cross-coupling reactions with aryl halides (Tyrrell & Brookes, 2003).
Physical Properties Analysis
The physical properties of boronic acids, including solubility, melting point, and stability, are influenced by their molecular structure. Heterocyclic boronic acids tend to have varied solubility in organic solvents and water, which is crucial for their application in organic synthesis and material science. The volatility of boronic acids and their derivatives is also an important property that can be exploited in synthetic procedures, as described by Hinkes and Klein (2019), who used the volatility of methylboronic acid to simplify the synthesis of boronic acids (Hinkes & Klein, 2019).
Chemical Properties Analysis
The chemical behavior of (2,5-Dichlorothiophen-3-yl)boronic acid, like other boronic acids, is characterized by its ability to form reversible covalent bonds with diols and amino acids. This reactivity is pivotal for its role in sensing applications and as a building block in organic synthesis. The reversible nature of the boronate ester formation is a key feature that allows for the dynamic covalent chemistry of boronic acids, enabling their use in the construction of complex molecular architectures (Severin, 2009).
Scientific Research Applications
Catalysis and Organic Synthesis
Boronic acids, including derivatives like (2,5-Dichlorothiophen-3-yl)boronic acid, play a crucial role in catalysis and organic synthesis. For instance, boronic acids are instrumental in the highly enantioselective Aza-Michael additions, enabling the synthesis of densely functionalized cyclohexanes through boronic acid catalysis (Hashimoto, Gálvez, & Maruoka, 2015). This showcases their importance in creating complex organic molecules with high precision.
Sensing Applications
Boronic acids' ability to form complexes with diols and Lewis bases has been exploited in various sensing applications. They are utilized in detecting biological molecules and ions, highlighting their utility in the development of biosensors and diagnostic tools. For example, boronic acids have been used in affinity sensors for bacteria detection, exploiting their reversible binding to diols on bacterial cell walls (Wannapob et al., 2010). This application underscores the potential of boronic acid derivatives in environmental monitoring and medical diagnostics.
Material Science
In material science, boronic acids facilitate the synthesis of novel materials, such as organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials, through processes like cyclic esterification. This has implications for developing new optoelectronic devices and sensors (Zhang et al., 2018). The versatility of boronic acids in creating materials with unique optical properties could lead to advancements in display technology and lighting.
Safety And Hazards
The compound is classified under the GHS07 hazard pictogram . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
The future directions for the use of “(2,5-Dichlorothiophen-3-YL)boronic acid” and other boronic acids are likely to continue to involve their use in Suzuki–Miyaura coupling reactions and other palladium-catalyzed cross-coupling reactions . These reactions are a key tool in the synthesis of complex organic compounds, including many pharmaceuticals and polymers .
properties
IUPAC Name |
(2,5-dichlorothiophen-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BCl2O2S/c6-3-1-2(5(8)9)4(7)10-3/h1,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAPRNJFCCPYBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(SC(=C1)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BCl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618676 | |
| Record name | (2,5-Dichlorothiophen-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dichlorothiophen-3-YL)boronic acid | |
CAS RN |
177735-28-3 | |
| Record name | (2,5-Dichlorothiophen-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dichlorothiophene-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


